molecular formula C15H27BLiNO3 B598486 Lithium triisopropyl 2-(4-methylpyridyl)borate CAS No. 1202220-93-6

Lithium triisopropyl 2-(4-methylpyridyl)borate

Cat. No.: B598486
CAS No.: 1202220-93-6
M. Wt: 287.135
InChI Key: OMBIRTZNYQQNOD-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(4-methylpyridyl)borate (CAS 1202220-93-6) is an air-stable organoboron reagent that serves as a superior nucleophile in Suzuki-Miyaura cross-coupling (SMC) reactions . This compound belongs to the class of lithium triisopropyl borates (LTBs), which are notably more stable against protodeboronation compared to their corresponding boronic acids, allowing them to be conveniently stored on the benchtop at room temperature for months without significant degradation . Its primary research value lies in the construction of biaryl and heterobiaryl systems, which are crucial scaffolds in pharmaceutical and material science development . The mechanism of action involves a palladium-catalyzed cycle. Following the oxidative addition of an organic halide to the Pd(0) catalyst, this borate reagent undergoes transmetalation. The process is facilitated by hydrolysis in the basic reaction medium, which releases the active boronic acid species for the transfer of the 4-methylpyridin-2-yl group to the palladium center. A final reductive elimination forms the new carbon-carbon bond and regenerates the catalyst . A key advantage of using this LTB is its application in one-pot lithiation/borylation/Suzuki-Miyaura coupling sequences, streamlining the synthesis of complex heterocyclic targets . The mild reaction conditions (e.g., 40 °C) enabled by modern palladium precatalysts are compatible with base-sensitive functional groups, including methyl esters and aromatic aldehydes, making this reagent a versatile and robust tool for synthetic organic chemists . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBIRTZNYQQNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682082
Record name Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202220-93-6
Record name Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Temperature : Lithiation at −78°C ensures regioselective deprotonation and minimizes decomposition.

  • Stoichiometry : A 1:1 molar ratio of lithiated pyridyl to triisopropyl borate is critical to avoid over-borylation.

  • Work-Up : Vacuum drying at 80°C removes residual solvents and lithium borate byproducts.

One-Pot Lithiation-Borylation-Suzuki Coupling Sequence

Modern advancements have streamlined the synthesis through a one-pot protocol that integrates lithiation, borylation, and Suzuki-Miyaura coupling (SMC). This method, pioneered by Buchwald and colleagues, eliminates intermediate isolation, enhancing yield and scalability.

Stepwise Mechanism:

  • Lithiation : 2-(4-Methylpyridine) is treated with LDA at −78°C in THF.

  • Borylation : Triisopropyl borate is added dropwise, forming the lithium triisopropyl borate in situ.

  • Cross-Coupling : Without purification, the borate is reacted with aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst (e.g., XPhos Pd G3) and aqueous K₃PO₄ at 40°C.

This approach achieves yields exceeding 85% for biaryl products while circumventing protodeboronation—a common issue with boronic acids. The borate’s stability under ambient conditions (up to 4 months) further underscores its practicality.

Substrate-Specific Modifications and Challenges

The preparation of this compound requires tailored adjustments for sensitive substrates:

Protecting Group Strategies:

  • SEM-Protected Pyridines : Bulky silyl ethers (e.g., SEM) shield reactive sites during lithiation, enabling successful borylation.

  • Avoidance of Acidic Protons : Substrates with NH or OH groups necessitate protection; TIPS and SEM groups are effective, whereas Boc or benzyl groups lead to decomposition.

Table 1: Substrate Compatibility and Yields

SubstrateProtecting GroupYield (%)Reference
2-(4-Methylpyridine)None92
N-MethylimidazoleTrityl78
PyrroleTIPS85

Purification and Stabilization Techniques

Crude lithium triisopropyl borates are typically used without further purification due to their inherent stability. However, recrystallization from hexane/THF mixtures (1:3 v/v) can enhance purity to >95% for analytical applications. The compound’s resistance to protodeboronation is attributed to steric shielding by isopropyl groups, which hinder nucleophilic attack at the boron center .

Chemical Reactions Analysis

Types of Reactions: Lithium triisopropyl 2-(4-methylpyridyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.

Major Products Formed:

    Oxidation: Borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted borate compounds.

Scientific Research Applications

Lithium triisopropyl 2-(4-methylpyridyl)borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(4-methylpyridyl)borate involves the coordination of the lithium ion to the borate group. This coordination enhances the reactivity of the borate group, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Pyridyl Ring

A family of lithium triisopropyl pyridylborates exists, differing in the substituent type and position on the pyridine ring (Table 1). These variations significantly influence reactivity and application scope:

Compound Name Substituent Position Substituent Type CAS Number Key Applications
Lithium triisopropyl 2-(4-methylpyridyl)borate 4-position Methyl 1202220-93-6 Cross-coupling, drug synthesis
Lithium triisopropyl 2-(4-chloropyridyl)borate 4-position Chloro 1256364-35-8 Synthesis of dichlorotetraphyradiine
Lithium triisopropyl 2-(5-fluoropyridyl)borate 5-position Fluoro 1048030-49-4 Not explicitly stated (analog use)
Lithium triisopropyl 2-(6-methoxypyridyl)borate 6-position Methoxy 1048030-47-2 Potential electronic modulation

Key Observations :

  • Electron-Donating Groups (e.g., Methyl, Methoxy) : Enhance nucleophilicity of the borate, improving coupling efficiency in electron-deficient aryl halide systems .
  • Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : May reduce reactivity but increase stability, as seen in the 66% yield for 4-chloro derivative in dichlorotetraphyradiine synthesis .

Borate Ligand Modifications

The nature of the borate ligands (triisopropyl vs. other groups) alters steric and electronic properties:

  • Triisopropyl Borate Ligands : Provide steric bulk, stabilizing the boron center and preventing undesired side reactions. This is critical in maintaining reagent integrity during storage (2–8°C under inert atmosphere) .
  • Trihydroxy Borate (e.g., Lithium trihydroxy(pyridin-2-yl)borate) : Lacks steric protection, leading to higher hydrophilicity and reduced stability. Such compounds are less commonly used in anhydrous cross-coupling conditions .
  • Oxalate-Containing Borates (e.g., LiBOB, LiDFOB) : Used in lithium-ion battery electrolytes, these compounds differ fundamentally in application but share borate-based coordination chemistry. LiDFOB’s oxalate and fluoride ligands enhance thermal stability (decomposition >200°C) compared to alkyl borates .

Performance in Cross-Coupling Reactions

This compound outperforms less stabilized analogs in specific contexts:

  • Yield and Efficiency : The methyl-substituted derivative demonstrates comparable or superior yields to chloro- and fluoro-substituted analogs in palladium-catalyzed reactions, attributed to balanced electronic effects .
  • Solubility and Handling : Unlike boronic acids (which require isolation), lithium triisopropyl borates can be used in situ, as their intermediates avoid hydrolysis issues. For example, Merck utilized a similar borate without isolation for synthesizing a prostaglandin inhibitor .

Biological Activity

Lithium triisopropyl 2-(4-methylpyridyl)borate is an organolithium compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C15H27BLiNC_{15}H_{27}BLiN. The compound features a lithium atom coordinated to a triisopropyl borate and a 2-(4-methylpyridyl) group, which enhances its stability and reactivity. The structural configuration contributes to its unique chemical behavior, making it a valuable reagent in various synthetic processes.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its boron and lithium components. These interactions can lead to the formation of stable complexes with nucleophiles or electrophiles, influencing various biochemical pathways.

Key Mechanisms:

Biological Applications

Research into this compound has highlighted several promising applications:

  • Drug Development : Its role as a reagent in the synthesis of biologically active compounds positions it as a candidate for drug development. The compound's stability allows for efficient synthesis pathways that could lead to new therapeutic agents.
  • Synthetic Organic Chemistry : The compound has been utilized in various synthetic processes, demonstrating versatility in forming carbon-carbon bonds essential for creating complex molecular structures .

Case Studies and Research Findings

Data Table: Comparison of Lithium Triisopropyl Borates

Compound NameMolecular FormulaKey Applications
This compoundC15H27BLiNDrug development, organic synthesis
Lithium triisopropyl 2-(5-methylpyridyl)borateC15H27BLiNCross-coupling reactions
Lithium triisopropyl 2-(5-methoxypyridyl)borateC15H27BLiNO4Catalytic applications in organic synthesis

Q & A

Q. What are the standard synthetic methods for preparing lithium triisopropyl 2-(4-methylpyridyl)borate?

this compound is typically synthesized via carbolithiation reactions, where organolithium reagents react with alkynes or alkenes, followed by boron trapping agents like triisopropyl borate. For example, in enantioselective routes, sparteine or chiral diamines are used to chelate lithium, inducing stereoselectivity during borate formation . Key steps include:

  • Deprotonation or lithium-halogen exchange to generate reactive intermediates.
  • Reaction with triisopropyl borate to form the boronate ester.
  • Purification via recrystallization or column chromatography.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Multinuclear NMR spectroscopy (e.g., 11^{11}B, 1^{1}H, 13^{13}C) is critical for verifying boron coordination and ligand environments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural validation . Purity is assessed via elemental analysis, TGA (for thermal stability), and HPLC .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of chiral lithium borate derivatives?

Enantioselective synthesis requires chiral ligands to direct lithium coordination. For example:

  • (S)-Sparteine induces (S)-configuration in boroprolines via chelation-controlled lithiation (90% ee) .
  • Diamine ligands (e.g., compound 112 in ) reverse stereoselectivity, yielding (R)-configured products (95% ee). Methodological challenges include minimizing racemization during borate esterification and optimizing reaction temperatures (−40°C to 80°C) .

Q. What strategies mitigate side reactions (e.g., polymerization) during carbolithiation with triisopropyl borate?

Polymerization arises from unquenched organolithium intermediates. Mitigation strategies include:

  • Low-temperature reactions (−40°C to 0°C) to suppress radical pathways.
  • Stoichiometric control of triisopropyl borate to ensure complete boron trapping.
  • Inert atmospheres (N2_2/Ar) to prevent moisture-induced decomposition .

Q. How does the choice of borate ester (e.g., triisopropyl vs. triethyl borate) impact reaction efficiency and product stability?

Triisopropyl borate enhances steric hindrance, reducing unwanted nucleophilic attacks and improving regioselectivity in Suzuki-Miyaura couplings. However, its bulkiness may slow reaction kinetics compared to triethyl borate. Stability studies via TGA show that triisopropyl derivatives exhibit higher thermal resistance (decomposition >150°C), making them suitable for high-temperature applications .

Q. What analytical challenges arise when using lithium borates in XRF or ICP-OES sample preparation?

Lithium borate fusion requires precise stoichiometry (Li:B ratios) to dissolve refractory oxides (e.g., SiO2_2) without forming crystalline phases. Key considerations include:

  • Flux-to-sample ratios (typically 5:1 to 10:1) to ensure homogeneity.
  • Cooling rates to prevent phase separation in glass beads.
  • Interference mitigation (e.g., Li+^+ conductivity effects in ICP-OES) via matrix-matched standards .

Methodological Tables

Table 1: Comparison of Borate Esters in Synthesis

ParameterTriisopropyl BorateTriethyl Borate
Steric HindranceHighModerate
Reaction KineticsSlowFast
Thermal Stability (°C)>150~120
Typical Yield (%)80–9070–85
Sources:

Table 2: Key Characterization Data for Lithium Borates

TechniqueKey Observations
11^{11}B NMRδ ~5–10 ppm (tetrahedral BO4_4 environments)
XRDTrigonal/tetrahedral B-O bonds (d = 1.36–1.48 Å)
TGA10–15% mass loss at 200–300°C (solvent/water)
Sources:

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